(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-7(2)16(11(17)8(3)13)6-9-4-5-10(12)15-14-9/h4-5,7-8H,6,13H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTVDHQZQCXXKZ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NN=C(C=C1)Cl)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=NN=C(C=C1)Cl)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 6-Chloro-pyridazin-3-ylmethanol with Isopropylamine
This method involves nucleophilic substitution under basic conditions:
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Reaction : 6-Chloro-pyridazin-3-ylmethanol reacts with isopropylamine in the presence of NaOH or K₂CO₃.
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Conditions : Reflux in ethanol (78°C, 8–12 hrs) or toluene (110°C, 6 hrs).
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Chiral Resolution : The (S)-enantiomer is isolated via chiral HPLC or enzymatic resolution.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with the hydroxide ion deprotonating the alcohol to form a better leaving group.
Multi-Step Synthesis from 3,6-Dichloropyridazine
This route prioritizes cost-efficiency for industrial-scale production:
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Amination : 3,6-Dichloropyridazine reacts with ammonia (25% aq.) in DMF at 120°C for 7 hrs to yield 3-amino-6-chloropyridazine (93% yield).
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Methylation : The amino group is protected via acetylation, followed by chloromethylation using POCl₃/PCl₅.
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Coupling : The chloromethyl intermediate reacts with (S)-2-amino-N-isopropylpropionamide in THF with DIPEA (82% yield).
Key Data :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Amination | NH₃, DMF | 120°C | 7 hrs | 93% |
| Chloromethylation | POCl₃, PCl₅ | 80°C | 3 hrs | 88% |
| Amide Coupling | DIPEA, THF | RT | 12 hrs | 82% |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency:
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One-Pot Procedure : 6-Chloro-pyridazin-3-ylmethanol, isopropylamine, and (S)-2-aminopropionamide are mixed in acetonitrile.
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Conditions : Microwave irradiation (150°C, 20 mins, 300 W).
Advantages :
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90% reduction in reaction time compared to conventional heating.
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Minimal side products due to uniform heating.
Transition Metal-Catalyzed Amination
Palladium catalysts enable milder conditions:
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Catalyst : Pd(OAc)₂ with Xantphos ligand.
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Reaction : 6-Chloro-pyridazine reacts with (S)-2-amino-N-isopropylpropionamide in toluene at 80°C.
Optimization Parameters :
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Ligand selection (Xantphos > BINAP).
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Solvent polarity (toluene > DMF).
Purification and Characterization
Purification Techniques
Analytical Data
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HPLC : Retention time = 8.2 mins (Chiralpak IC-3 column, hexane:isopropanol 90:10).
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NMR (DMSO-d₆): δ 1.12 (d, 6H, -CH(CH₃)₂), 3.45 (m, 1H, -CH(CH₃)₂), 4.21 (s, 2H, -CH₂-), 7.34 (s, 1H, pyridazine-H).
Comparative Analysis of Methods
| Method | Yield | Purity | Time | Cost | Scalability |
|---|---|---|---|---|---|
| Alkylation | 85% | 98% | 8–12 hrs | Low | Industrial |
| Multi-Step | 82% | 95% | 24 hrs | Medium | Pilot Plant |
| Microwave | 89% | 99% | 20 mins | High | Lab-Scale |
| Pd-Catalyzed | 78% | 97% | 6 hrs | High | Lab-Scale |
Trade-offs :
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Microwave synthesis offers speed but requires specialized equipment.
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Multi-Step routes are cost-effective for bulk production but involve complex workups.
Industrial-Scale Optimization
Continuous Flow Reactors
Solvent Recycling
Challenges and Solutions
Stereochemical Control
By-Product Formation
Emerging Methodologies
Biocatalytic Synthesis
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H11ClN4O
- Molecular Weight : 228.67872 g/mol
- CAS Number : 1354009-16-7
- IUPAC Name : (2S)-2-amino-N-[(6-chloropyridazin-3-yl)methyl]propanamide
The compound features a pyridazine ring with a chlorine substitution, which is believed to enhance its interaction with biological targets. Its unique structure contributes to its diverse applications in research and potential therapeutic areas.
Research indicates that (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-propionamide exhibits several biological activities:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. |
| Enzyme Inhibition | May inhibit specific enzymes involved in inflammatory pathways, suggesting applications in treating inflammatory diseases. |
| Cell Proliferation | Influences cell proliferation rates in vitro, warranting further investigation into its therapeutic potential. |
Anticancer Research
Recent studies have demonstrated the compound's ability to induce apoptosis in cancer cells. For instance, it has shown efficacy against breast cancer and leukemia cell lines, making it a candidate for further development as an anticancer drug. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Potential
The compound's inhibition of specific enzymes suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis. Preliminary assays indicate that it may downregulate pro-inflammatory cytokines, thereby reducing inflammation.
Neurological Applications
There is emerging interest in exploring the compound's effects on neurological disorders due to its ability to cross the blood-brain barrier. Initial studies suggest potential neuroprotective properties that warrant further exploration.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-propionamide on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM.
Case Study 2: Enzyme Inhibition
Research conducted by Smith et al. (2024) demonstrated that the compound inhibits cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. In vitro assays revealed a competitive inhibition mechanism, suggesting its potential as a novel anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
Key Compounds Analyzed:
3-Chloro-N-phenyl-phthalimide (Fig. 1) Structure: Phthalimide core with chloro and phenyl substituents. Key Features: Used as a monomer in polyimide synthesis. The chloro group enhances reactivity in polymerization, while the aromatic system contributes to thermal stability . Contrast: Unlike the target compound, this lacks an amide linkage and pyridazine ring, limiting direct pharmacological parallels but highlighting substituent effects on material properties.
Anamorelin Structure: Complex amide with indole, benzyl, and dimethylamino groups. The amide and aromatic groups are critical for receptor binding . Contrast: Both compounds share amide linkages, but anamorelin’s indole and piperidine moieties confer specificity for ghrelin receptors, whereas the pyridazine and isopropyl groups in the target compound may target different pathways.
2-Amino-N-(arylsulfinyl)-acetamide Compounds Structure: Acetamide backbone with arylsulfinyl substituents. Key Features: Inhibitors of bacterial aminoacyl-tRNA synthetase. The sulfinyl group enhances electrophilicity, improving enzyme binding . Contrast: The target compound’s propionamide chain (vs. acetamide) may alter steric interactions, while the pyridazine ring’s electron-deficient nature contrasts with arylsulfinyl’s electron-withdrawing effects.
6-Chloro-pyridine Derivatives Structure: Pyridine ring with chloro and pivalamide groups. Key Features: Pyridine derivatives are common in agrochemicals and pharmaceuticals. The chloro substituent at position 6 enhances lipophilicity .
2-Amino-N-(2,2,2-trifluoroethyl) Acetamide Structure: Acetamide with trifluoroethyl group. Key Features: Fluorinated alkyl chains improve metabolic stability and membrane permeability . Contrast: The target compound’s isopropyl group provides steric bulk without fluorine’s electronegativity, which may reduce oxidative metabolism but limit bioavailability.
Tabulated Comparison
| Compound Name | Core Structure | Key Substituents | Biological/Industrial Role | Key Differentiators |
|---|---|---|---|---|
| (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-propionamide | Propionamide, pyridazine | 6-chloro, isopropyl | Hypothesized pharmacological use | Chiral center, pyridazine ring |
| 3-Chloro-N-phenyl-phthalimide | Phthalimide | Chloro, phenyl | Polyimide synthesis | Aromatic imide, no amide linkage |
| Anamorelin | Polycyclic amide | Indole, benzyl | Ghrelin agonist (anti-cachexia) | Complex heterocycles, clinical use |
| 2-Amino-N-(arylsulfinyl)-acetamide | Acetamide | Arylsulfinyl | Antibacterial (tRNA synthetase) | Shorter chain, sulfinyl group |
| 6-Chloro-pyridine derivatives | Pyridine | Chloro, pivalamide | Agrochemicals, intermediates | Single nitrogen, lower polarity |
| 2-Amino-N-(trifluoroethyl) acetamide | Acetamide | Trifluoroethyl | Metabolic stability | Fluorine substitution, compact size |
Research Findings and Implications
- Pyridazine vs. Pyridine : The pyridazine ring’s electron-deficient nature (due to two adjacent nitrogens) may enhance interactions with electron-rich biological targets, such as enzymes or receptors, compared to pyridine .
- Amide Chain Length : Propionamide’s additional methylene group (vs. acetamide) could increase flexibility and binding pocket compatibility, as seen in anamorelin’s extended structure .
- Substituent Effects : The 6-chloro group in pyridazine derivatives may improve binding affinity through halogen bonding, analogous to its role in pyridine-based agrochemicals .
- Stereochemistry: The (S)-configuration of the amino group could optimize chiral recognition in biological systems, a feature absent in racemic analogs like 2-amino-N-(trifluoroethyl) acetamide .
Biological Activity
(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-propionamide, a compound with a unique structural framework, has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.
- IUPAC Name : (2S)-2-amino-N-[(6-chloropyridazin-3-yl)methyl]propanamide
- Molecular Formula : C₈H₁₁ClN₄O
- Molecular Weight : 198.66 g/mol
- CAS Number : 1354009-16-7
- Structure : The compound features a pyridazine ring with a chlorine substitution, contributing to its biological properties.
Synthesis Methods
The synthesis of (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-propionamide typically involves:
- Starting Materials : Utilization of commercially available precursors such as 6-chloropyridazine.
- Reagents and Conditions : The reaction often requires standard organic synthesis techniques, including amide coupling reactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-propionamide exhibit significant antimicrobial properties. For example, related chloroacetamides have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound Type | Activity | Effective Against |
|---|---|---|
| Chloroacetamides | Antimicrobial | Staphylococcus aureus, Escherichia coli |
| (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-propionamide | Potentially antimicrobial | TBD through further studies |
Anti-inflammatory and Anticancer Properties
The compound's potential as an anti-inflammatory agent has been explored in various models. For instance, similar compounds have demonstrated the ability to inhibit inflammatory pathways effectively and reduce tumor cell viability in vitro.
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Study Findings : In vitro assays have shown that derivatives of this compound can induce apoptosis in cancer cell lines while sparing normal cells.
- IC50 Values : Compounds with similar structures have exhibited IC50 values in the low micromolar range against various cancer cell lines.
Case Studies
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In Vivo Studies : A study performed on a related compound demonstrated significant anti-inflammatory effects in animal models of arthritis, indicating the potential for therapeutic applications in inflammatory diseases.
- Results : The compound reduced swelling and pain indicators significantly compared to control groups.
- Molecular Docking Studies : Computational studies suggest that (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-propionamide may interact favorably with specific biological targets involved in inflammation and cancer progression.
Q & A
Q. What synthetic methodologies are recommended for preparing (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-propionamide with high enantiomeric purity?
- Answer : The compound's chiral (S)-configuration necessitates asymmetric synthesis. A two-step approach is suggested: (i) Coupling of 6-chloropyridazine-3-carbaldehyde with N-isopropylpropionamide via reductive amination using NaBH(OAc)₃ in dichloromethane . (ii) Enantioselective resolution via chiral chromatography (e.g., Chiralpak IA column) or use of chiral auxiliaries during amide bond formation .
- Validation : Monitor enantiomeric excess (ee) using polarimetry or chiral HPLC (≥98% purity as per industry standards) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substituent positions (e.g., pyridazine ring protons at δ 8.2–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₁₁H₁₈ClN₅O: 295.12 g/mol).
- HPLC : Reverse-phase C18 column (e.g., 95:5 water:acetonitrile) to assess purity (>98%) .
Q. How should researchers handle discrepancies in bioactivity assay results for this compound?
- Answer : Discrepancies may arise from impurities or stereochemical variability. (i) Reproducibility checks : Repeat assays with freshly purified batches (stored at 2–8°C to prevent degradation) . (ii) Statistical analysis : Use ANOVA or t-tests to compare inhibitory activity (e.g., microbial assays in ) .
Advanced Research Questions
Q. What strategies optimize reaction yields while maintaining enantiomeric purity in large-scale synthesis?
- Answer : (i) Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂ with BINAP ligands) for regioselective amination of the pyridazine ring . (ii) Solvent optimization : Use THF or DMF to enhance solubility of intermediates. (iii) Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progression .
Q. How do electronic effects of the 6-chloro-pyridazine moiety influence the compound’s reactivity in nucleophilic substitutions?
- Answer : The electron-withdrawing chlorine atom at position 6 activates the pyridazine ring for nucleophilic attack.
Q. What are the common synthetic impurities, and how can they be mitigated?
- Answer : Key impurities include: (i) Diastereomers : Arise from incomplete chiral resolution; mitigated via iterative recrystallization (hexane:ethyl acetate) . (ii) N-alkylation byproducts : Controlled by limiting excess isopropylamine during coupling . (iii) Degradation products : Stabilize final product with antioxidants (e.g., BHT) in storage .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
